molecular formula C10H10N2O B12844940 1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one

1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one

Cat. No.: B12844940
M. Wt: 174.20 g/mol
InChI Key: BYYLBIIYGLNGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote tumor growth and proliferation . This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1-methylpyrrolo[2,3-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7(13)9-5-8-3-4-12(2)10(8)11-6-9/h3-6H,1-2H3

InChI Key

BYYLBIIYGLNGBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CN2C

Origin of Product

United States

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